Ethyl 2-hydroxy-5-methylbenzoate
Description
Historical Context and Discovery
Ethyl 2-hydroxy-5-methylbenzoate was first identified as a minor byproduct in the aluminum chloride (AlCl₃)-catalyzed reaction between 2-methylfuran and ethyl propiolate, as reported in a 1971 study by McCulloch and McInnes. Its synthesis as an intentional intermediate emerged during investigations into aromatic compound production, particularly in the preparation of 2-propoxy-5-methylbenzoic acid. Early methodological work by Brauer and Simon (1962) detailed its formation via esterification of p-cresotinic acid with absolute ethanol, establishing foundational protocols for its laboratory-scale production. The compound’s structural elucidation and reactivity profiling were further advanced through chromatographic and spectroscopic analyses in subsequent decades.
Nomenclature and Synonyms
Systematic IUPAC Name : this compound
CAS Registry Number : 34265-58-2
Common Synonyms :
Classification and Chemical Family
This compound belongs to the aromatic hydroxybenzoate esters , a subclass of phenolic compounds characterized by a benzene ring substituted with hydroxyl and ester functional groups. Key classifications include:
- Functional Groups : Ortho-hydroxybenzoate (salicylate) ester with a para-methyl substituent.
- Chemical Family : Derivatives of salicylic acid (2-hydroxybenzoic acid), sharing structural motifs with bioactive molecules such as methyl salicylate and acetylsalicylic acid.
- Role : Intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Structural Overview and Molecular Configuration
Molecular Formula : C₁₀H₁₂O₃
Molecular Weight : 180.20 g/mol
Structural Features :
- A benzene ring with:
- Hydroxyl group (-OH) at position 2.
- Methyl group (-CH₃) at position 5.
- Ethoxycarbonyl group (-COOCH₂CH₃) at position 1.
Spatial Arrangement :
- The hydroxyl and ester groups occupy adjacent positions (ortho configuration), while the methyl group is para to the ester.
- Planar geometry at the ester carbonyl (C=O) facilitates resonance stabilization.
Physicochemical Properties :
| Property | Value |
|---|---|
| Boiling Point | 251–259.9°C (lit.) |
| Density | 1.103–1.136 g/cm³ |
| Refractive Index | 1.519–1.527 |
| LogP (Partition Coeff.) | ~2.1 (estimated) |
Spectroscopic Characteristics :
Properties
IUPAC Name |
ethyl 2-hydroxy-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXABNSOOACGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067827 | |
| Record name | Ethyl 5-methylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34265-58-2 | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34265-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034265582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 5-methylsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-methylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-methylbenzoate can be synthesized through the esterification of 5-methylsalicylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-hydroxy-5-methylbenzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating hydroxyl and methyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the benzene ring.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-hydroxy-5-methylbenzoate has been explored for its potential medicinal properties. It is often studied in the context of drug formulation and development due to its ability to act as an intermediate in synthesizing various pharmaceutical compounds.
Case Study: Neuroprotective Effects
A notable study highlighted the neuroprotective effects of derivatives related to this compound. Research indicated that these compounds could inhibit the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway, showing promise in treating conditions like neonatal hypoxic-ischemic encephalopathy (HIE) .
Agrochemical Applications
In agrochemicals, this compound serves as a key ingredient in formulations aimed at enhancing crop protection and growth. Its role as a stabilizer in pesticide formulations has been noted, contributing to improved efficacy and longevity of these products.
Data Table: Agrochemical Formulations
| Application | Function | Concentration |
|---|---|---|
| Pesticide Formulation | Stabilizer | ≤ 0.5% |
| Crop Protection Products | Active Ingredient | Varies by formulation |
Food Industry Applications
This compound is utilized as a flavoring agent in the food industry. Its pleasant aroma contributes to the sensory profile of various food products, particularly in sauces and seasonings.
Case Study: Flavor Component in Soy Sauce
Research has identified this compound as a flavor component in soy sauce, demonstrating its significance in enhancing food taste and quality .
Analytical Chemistry Applications
In analytical chemistry, this compound is employed as a standard compound for chromatographic techniques. Its properties facilitate the separation and analysis of complex mixtures.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-methylbenzoate is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biomolecules, while the aromatic ring and ester group contribute to hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
- Molecular Structure : Differs by substitution of the hydroxyl group at position 2 with a methoxy group.
- Physical Properties: Molecular weight 180.20 g/mol, soluble in ethanol, with distinct spectral identifiers (IR, MS, NMR) per JECFA/FCC standards .
- Synthesis : Likely synthesized via esterification of 2-methoxybenzoic acid or direct methoxylation of ethyl salicylate.
- Applications : Used in flavorings or fragrances due to regulatory approval by food safety authorities .
Ethyl 2-Hydroxy-5-Methoxybenzoate
- Molecular Structure : Contains a hydroxyl group at position 2 and a methoxy group at position 5.
- Spectral Data : NMR (δ 3.0 for methoxy protons), IR (1669 cm⁻¹ for ester carbonyl), and mass spectrometry (base peak m/z 150) .
- Reactivity : The electron-donating methoxy group enhances resonance stabilization, contrasting with the inductive electron-donating effect of the methyl group in the target compound.
Methyl 4-Acetamido-2-Hydroxybenzoate
- Molecular Structure : Features an acetamido group at position 4 and a methyl ester.
- Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification using acetyl chloride or acetic anhydride .
- Applications: Potential pharmaceutical applications due to the acetamido group, which is common in bioactive molecules.
Ethyl 5-[(5-Chloro-2-Methylphenyl)Carbamoyl]-2-Hydroxybenzoate (CAS 38507-93-6)
- Molecular Structure: A complex derivative with a carbamoyl substituent (C₁₇H₁₆ClNO₄, MW 333.77 g/mol).
- Properties : Higher molecular weight, lipophilicity (XLogP3 4.2), and reduced polarity compared to the target compound .
- Applications : Likely used in drug development due to its structural complexity and chloro-substituted aromatic ring.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Reactivity : this compound’s hydroxyl group enables etherification (e.g., propylation to form 2-propoxy derivatives), while its methyl group sterically hinders certain electrophilic substitutions .
- Solubility: The hydroxyl group enhances polarity compared to methoxy analogs, improving solubility in polar solvents like ethanol .
- Bioactivity : Structural analogs with chloro or carbamoyl groups (e.g., CAS 38507-93-6) exhibit enhanced bioactivity, likely due to increased lipophilicity and target binding .
Biological Activity
Ethyl 2-hydroxy-5-methylbenzoate, with the molecular formula C₁₀H₁₂O₃, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
This compound can be synthesized through the esterification of 5-methylsalicylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The compound has a molecular weight of 180.2 g/mol and exhibits a boiling point of approximately 235 °C.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study found that derivatives of salicylic acid, including this compound, showed significant inhibition against Gram-positive bacteria. The mechanism appears to involve disruption of the bacterial cell membrane and interference with metabolic processes .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. This compound demonstrated substantial radical scavenging activity in vitro, suggesting its potential as a natural antioxidant agent .
3. Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant capabilities, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory conditions .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group facilitates hydrogen bonding with biomolecules, while the aromatic ring enhances hydrophobic interactions, influencing enzyme activities and receptor binding .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Notable Activity |
|---|---|---|
| Mthis compound | Methyl ester instead of ethyl | Similar antimicrobial properties |
| Ethyl 2-hydroxybenzoate | Lacks methyl group | Lower antioxidant capacity |
| Ethyl 4-hydroxy-3-methylbenzoate | Different hydroxyl/methyl positioning | Varies in biological activity |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antiviral Research : In a study focused on SARS-CoV-2 protease inhibition, derivatives including this compound were synthesized and evaluated, showing promising antiviral activity with IC50 values in the low micromolar range .
- Bacterial Separation Techniques : Recent research has explored using this compound in nanoprobe development for selective bacterial separation, demonstrating its potential utility in microbiological applications .
Q & A
Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles?
- Methodological Answer : Utilize its hydroxyl and ester groups for condensation reactions. For example, react with hydrazines to form benzoxazole derivatives (e.g., 1,3-benzoxazole-5-carboxylates) under reflux conditions. Characterize intermediates via -NMR and final products via high-resolution mass spectrometry (HRMS) .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
